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Cat. No.: B1139678 Get Quote

An in-depth technical guide for researchers, scientists, and drug development professionals on

the biosynthesis pathway of the Lewis A trisaccharide in mammalian cells.

Introduction to Lewis A Trisaccharide
The Lewis A (Lea) trisaccharide is a carbohydrate antigen belonging to the Lewis histo-blood

group system.[1][2] Structurally, it is a fucosylated oligosaccharide found on glycoproteins and

glycosphingolipids.[2][3] These glycans are synthesized by epithelial cells, secreted into body

fluids, and can then be adsorbed onto the surface of red blood cells, defining the Lewis

phenotype.[2][3] The Lewis A antigen plays significant roles in various biological processes,

including cell-cell recognition, inflammation, and tumor metastasis.[2] Its expression is often

altered in pathological conditions, particularly in several types of cancers, making it a

noteworthy tumor-associated carbohydrate antigen.[4][5]

The structure of the Lewis A trisaccharide is Galβ1-3(Fucα1-4)GlcNAc-R, where a fucose

residue is linked to the N-acetylglucosamine of a Type 1 disaccharide chain (Galβ1-3GlcNAc).

[4][6]

The Biosynthesis Pathway
The synthesis of the Lewis A trisaccharide is a specific enzymatic process that occurs within

the Golgi apparatus of mammalian cells.[7][8] The pathway involves the modification of a

precursor oligosaccharide chain by a specific fucosyltransferase.
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Precursor Substrate: The foundational structure for Lewis A synthesis is the Type 1 chain

precursor, an oligosaccharide characterized by a galactose (Gal) linked to an N-

acetylglucosamine (GlcNAc) via a β1,3-glycosidic bond (Galβ1-3GlcNAc).[4][6] This Type 1

chain is a common backbone for several Lewis antigens.[4]

Enzymatic Reaction: The final and defining step in Lewis A biosynthesis is the addition of an L-

fucose residue to the Type 1 chain. This reaction is catalyzed by the enzyme galactoside 3(4)-

L-fucosyltransferase, also known as Fucosyltransferase 3 (FUT3) or the Lewis enzyme.[1][2][9]

The specific reaction is as follows:

Enzyme: Fucosyltransferase 3 (FUT3)

Acceptor Substrate: Type 1 chain (Galβ1-3GlcNAc-R)

Donor Substrate: Guanosine diphosphate-fucose (GDP-Fucose)[9]

Reaction: FUT3 transfers a fucose molecule from GDP-fucose to the C-4 position of the N-

acetylglucosamine (GlcNAc) residue on the Type 1 chain.[9]

Linkage Formed: This creates an α(1,4)-fucosyl linkage.[9][10]

Product: Lewis A trisaccharide [Galβ1-3(Fucα1-4)GlcNAc-R].

FUT3 is a key enzyme in the Lewis blood group system and possesses dual specificity, as it

can also catalyze the formation of an α(1,3) linkage to Type 2 chains (Galβ1-4GlcNAc) to form

the Lewis X antigen.[2][11] However, it preferentially fucosylates the Type 1 chain to synthesize

Lewis A.[6][12] The synthesis occurs in the trans-Golgi network.[7][8]

Regulation of Lewis A Expression
The expression of the Lewis A antigen is primarily controlled at the genetic level by the FUT3

(Lewis) gene located on chromosome 19.[1][2] The presence of at least one functional FUT3

allele (Le) is necessary for the synthesis of the FUT3 enzyme and, consequently, the Lewis A

antigen.[1][2] Individuals who are homozygous for a non-functional allele (le/le) lack the active

FUT3 enzyme and cannot produce Lewis A antigen.[8]
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The expression of Lewis A is also interconnected with the Secretor system, controlled by the

FUT2 gene. Individuals with a functional FUT3 gene but who are non-secretors (sese) will

express the Le(a+b-) phenotype.[1] In individuals who are secretors (possessing a functional

FUT2 gene), the FUT2 enzyme adds a fucose to the precursor chain, which is then further

modified by FUT3 to form the Lewis B antigen, often leading to a Le(a-b+) phenotype because

the precursor is efficiently converted.[1]

Transcriptional regulation of the FUT3 gene involves a promoter region that lacks typical TATA

and CAAT boxes but contains binding sites for various transcription factors.[5] Regulatory

elements that enhance or suppress gene activity have been identified, and the level of FUT3

promoter activity has been shown to correlate with the expression of sialyl-Lewis A (a related

antigen) in colon carcinoma cell lines.[5] Further research has identified various transcription

factors, RNA binding proteins, and microRNAs that may regulate FUT2 and FUT3 expression.

[13]

Data Presentation
The core components and characteristics of the Lewis A biosynthesis pathway are summarized

below.
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Component Description

Product Lewis A Trisaccharide

Structure Galβ1-3(Fucα1-4)GlcNAc-R

Enzyme Fucosyltransferase 3 (FUT3)

Enzyme Aliases
Lewis enzyme, Galactoside 3(4)-L-

fucosyltransferase, FucT-III, CD174[2][14]

Gene FUT3 (Lewis gene)[1][2]

Chromosome Locus 19p13.3[2]

Cellular Location Golgi Apparatus[7][8]

Acceptor Substrate Type 1 chain precursor (Galβ1-3GlcNAc-R)[4][6]

Donor Substrate GDP-L-fucose[9]

Linkage Formed α(1,4)-fucosyl linkage[9]

Kinetic Parameter (KM)
1 mM for β-D-Gal-(1->3)-β-D-GlcNAc-O-CH28-

COOCH3[12]

Experimental Protocols
Fucosyltransferase Activity Assay
This protocol describes a method to measure the activity of α1,4-fucosyltransferase (FUT3)

using a fluorescently labeled acceptor substrate and analysis by high-performance liquid

chromatography (HPLC). This method is adapted from established protocols for

fucosyltransferase assays.[11][15]

Objective: To quantify the enzymatic transfer of fucose from GDP-fucose to a Type 1 acceptor

substrate.

Materials:

Enzyme Source: Cell extracts from cells expressing FUT3 (e.g., transfected HEK293T or

COS-1 cells) or purified recombinant FUT3 enzyme.[11]
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Buffer: 1 M Sodium Cacodylate, pH 6.8.[11]

Cofactor: 250 mM MnCl2.[11]

Donor Substrate: 75 µM GDP-fucose.[11]

Acceptor Substrate: 0.5 mM Pyridylaminated (PA)-lacto-N-tetraose (LNT-PA; Galβ1-

3GlcNAcβ1-3Galβ1-4Glc-PA).[11]

Reaction Stop Solution: Cold water or EDTA solution.

HPLC System: With a reverse-phase column (e.g., TSK-gel ODS-80TS) and fluorescence

detector.[11][15]

Elution Buffer: 20 mM ammonium acetate, pH 4.0.[11]

Methodology:

Enzyme Preparation: a. Solubilize FUT3-expressing cells in a buffer containing 20 mM

HEPES (pH 7.4) and 0.1% Triton X-100 using sonication.[11] b. Centrifuge the lysate at 600

×g for 5 minutes at 4°C to pellet debris.[11] c. Collect the supernatant, which serves as the

enzyme source.[11]

Enzymatic Reaction Setup (per reaction): a. In a microcentrifuge tube, prepare the reaction

mixture:

1 µL of 1 M Sodium Cacodylate (pH 6.8)
1 µL of 250 mM MnCl2
1 µL of 75 µM GDP-fucose
1 µL of 0.5 mM LNT-PA (acceptor substrate)
Enzyme source (e.g., 1-5 µL of cell extract)
Nuclease-free water to a final volume of 10 µL. b. Gently mix the components.

Incubation: a. Incubate the reaction mixture at 37°C for 2 hours.[11]

Reaction Termination: a. Stop the reaction by boiling for 3 minutes or by adding 90 µL of cold

water. b. Centrifuge at 20,000 ×g for 5 minutes at 4°C.[11]
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HPLC Analysis: a. Inject 10 µL of the supernatant onto the HPLC system.[11] b. Elute the

products using 20 mM ammonium acetate buffer (pH 4.0) at a flow rate of 1.0 mL/min.[11] c.

Monitor the eluate with a fluorescence detector. The fucosylated product will have a different

retention time than the unreacted LNT-PA substrate. d. Quantify the product peak area to

determine enzyme activity.

Glycan Structural Analysis
Confirming the synthesis and structure of Lewis A requires specialized analytical techniques.

Mass spectrometry is the most definitive method for identifying glycan structures.[16]

Objective: To verify the mass and fragmentation pattern of the synthesized Lewis A
trisaccharide.

Methodology Overview:

Glycan Release: N-linked glycans can be released from glycoproteins enzymatically using

Peptide-N-glycosidase F (PNGase F).[17] Glycans from glycosphingolipids can be isolated

using chromatographic techniques.[18]

Purification and Derivatization: a. Released glycans are purified using methods like

hydrophilic interaction liquid chromatography (HILIC).[19] b. For improved mass

spectrometry analysis, glycans are often derivatized. Common methods include

permethylation (to enhance ionization) or fluorescent labeling (e.g., with 2-aminobenzamide,

2-AB) for HPLC separation and detection.[17][18][19]

Mass Spectrometry (MS) Analysis: a. MALDI-TOF-MS: Matrix-assisted laser

desorption/ionization time-of-flight MS is a high-throughput technique used for rapid profiling

of glycan masses.[19] It provides the molecular weight of the glycan, which can be compared

to the theoretical mass of the Lewis A structure. b. ESI-MS: Electrospray ionization MS, often

coupled with liquid chromatography (LC-MS), provides high sensitivity and is suitable for

detailed structural characterization.[19]

Tandem MS (MS/MS): a. To confirm the sequence and linkage of the monosaccharides,

tandem mass spectrometry is employed.[19] b. The purified glycan is fragmented within the

mass spectrometer, and the resulting fragmentation pattern provides detailed structural
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information, allowing for the differentiation of isomers and confirmation of the α(1,4) fucose

linkage.[19]
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Caption: The enzymatic synthesis of Lewis A trisaccharide from its Type 1 precursor by

FUT3.

Experimental Workflow for FUT3 Activity Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://aspariaglycomics.com/blog/mass-spectrometry-technique-glycans/
https://www.benchchem.com/product/b1139678?utm_src=pdf-body
https://www.benchchem.com/product/b1139678?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139678?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139678?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start: Prepare Reaction Mix
(Enzyme, Substrates, Buffer)

Incubate at 37°C

 2 hours

Terminate Reaction
(e.g., Heat)

Centrifuge to
Remove Precipitate

HPLC Analysis
(Fluorescence Detection)

 Inject supernatant

Quantify Product Peak

End: Determine
Enzyme Activity

Click to download full resolution via product page

Caption: A generalized workflow for determining FUT3 enzyme activity using an HPLC-based

assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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